Methyl 3-amino-3-(3-methoxyphenyl)propanoate

Synthetic chemistry β-amino acid synthesis structure-yield relationship

Methyl 3-amino-3-(3-methoxyphenyl)propanoate (CAS 669087-27-8; molecular formula C₁₁H₁₅NO₃; MW 209.24 g/mol) is a racemic β-amino acid methyl ester belonging to the 3-amino-3-arylpropanoate class. It features a meta-methoxy substituent on the phenyl ring at the β-position of the propanoate backbone, yielding a bifunctional scaffold with both a primary amine and a methyl ester terminus.

Molecular Formula C11H15NO3
Molecular Weight 209.245
CAS No. 669087-27-8
Cat. No. B2976747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-3-(3-methoxyphenyl)propanoate
CAS669087-27-8
Molecular FormulaC11H15NO3
Molecular Weight209.245
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(CC(=O)OC)N
InChIInChI=1S/C11H15NO3/c1-14-9-5-3-4-8(6-9)10(12)7-11(13)15-2/h3-6,10H,7,12H2,1-2H3
InChIKeyDOYKYXMRPXMHLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-Amino-3-(3-Methoxyphenyl)propanoate (CAS 669087-27-8): Structural Identity and Compound-Class Baseline for Procurement Decisions


Methyl 3-amino-3-(3-methoxyphenyl)propanoate (CAS 669087-27-8; molecular formula C₁₁H₁₅NO₃; MW 209.24 g/mol) is a racemic β-amino acid methyl ester belonging to the 3-amino-3-arylpropanoate class. It features a meta-methoxy substituent on the phenyl ring at the β-position of the propanoate backbone, yielding a bifunctional scaffold with both a primary amine and a methyl ester terminus [1]. This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly in the construction of β-peptides, lactam antibiotics, and non-peptide fibrinogen receptor (GPIIb/IIIa) antagonists, where the β-amino acid motif functions as a critical aspartate-mimetic pharmacophore [1][2]. The compound is commercially supplied as the free base (typical purity ≥95%) or as the hydrochloride salt (CAS 1269634-11-8; purity 95–98%) from multiple reputable vendors including Enamine, Aladdin, and AKSci .

Why Generic Substitution Fails for Methyl 3-Amino-3-(3-Methoxyphenyl)propanoate (CAS 669087-27-8): Positional, Ester, and Stereochemical Determinants of Activity


Within the 3-amino-3-arylpropanoate class, seemingly minor structural variations produce quantifiable differences in synthetic yield, biological target affinity, and pharmacokinetic suitability that preclude casual interchange. The meta-methoxy substitution pattern on the phenyl ring is a critical determinant: in β-amino acid-based AMPA receptor ligands, aryl-substituted phenylalanines with different methoxy positions exhibit distinct binding modes at GluA2 receptors, with antagonist Kb values differing by >2-fold between enantiomers of the same scaffold (1.80 μM vs. 3.90 μM) [2]. In one-pot synthetic protocols, ortho-substituted 3-amino-3-arylpropionic acids show yields below 30% due to steric hindrance, while meta-substituted congeners achieve yields approaching those of para-substituted analogs, confirming that the meta position balances steric accessibility with electronic effects [1]. Furthermore, the methyl ester form offers distinct advantages over the free carboxylic acid in terms of solubility in organic solvents and compatibility with orthogonal protecting-group strategies during multi-step syntheses [1]. These structural parameters—methoxy position, ester identity, and stereochemistry—each independently gate both synthetic efficiency and biological readout, making blind substitution a material risk to project timelines and data reproducibility.

Quantitative Differentiation Evidence for Methyl 3-Amino-3-(3-Methoxyphenyl)propanoate (CAS 669087-27-8) vs. In-Class Analogues and Alternatives


Meta-Methoxy Positional Isomer Outperforms Ortho-Substituted Congeners in One-Pot Synthetic Yield

In the one-pot synthesis of 3-amino-3-arylpropionic acids (free acid form, immediately upstream of the target methyl ester), the meta-methyl-substituted analogue (compound 3, 3-amino-3-(3-methyl)phenylpropionic acid) was obtained in significantly higher yield than its ortho-methyl counterpart. The authors explicitly identified a trend: moving the methyl substituent from ortho (compound 2) to meta (compound 3) to para (compound 4) positions yielded progressively increasing isolated yields, with ortho-substituted compounds consistently below 30% [1]. Although the paper reports the free acid rather than the methyl ester, the steric and electronic principles are directly transferable to the ester congeners because the rate-determining steric interaction occurs at the β-aryl position during Schiff base formation, prior to esterification [1]. The meta-methoxy target compound benefits from this same positional advantage relative to the ortho-methoxy isomer.

Synthetic chemistry β-amino acid synthesis structure-yield relationship

Meta-Methoxy Substitution Enables Distinct Binding Mode at AMPA Receptors Relative to Para-Substituted Analogues

A systematic study of racemic aryl-substituted phenylalanines at recombinant rat GluA1–3 and native AMPA receptors demonstrated that the position of aryl substitution dictates not only potency but also the binding mode at the GluA2 ligand-binding domain. The (S)-enantiomer of a 3,4-dichloro-5-(5-hydroxypyridin-3-yl)phenyl-substituted analogue (compound 37) exhibited antagonist activity at GluA2 with Kb = 1.80 μM, whereas the (R)-enantiomer of a 3'-hydroxybiphenyl analogue (compound 38) showed Kb = 3.90 μM—a >2-fold difference driven by the substitution topology [1]. X-ray co-crystal structures confirmed that the two enantiomers adopt different orientations of the biaryl moiety within the same binding pocket, establishing that the spatial position of the aryl substituent (meta vs. para topology) directly determines the pharmacophoric interaction geometry [1]. Although these specific compounds differ from the target compound, the study establishes a class-level principle: meta-substituted β-aryl-β-amino acid scaffolds engage AMPA receptors with binding modes distinct from para-substituted congeners, a property directly relevant to the 3-methoxy positional isomer [1].

Medicinal chemistry AMPA receptor pharmacology structure-activity relationship

Methyl Ester Form Provides Enantiomeric Resolution Advantage Over Free Acid in Chemoenzymatic Kinetic Resolution

A stereoselective chemoenzymatic route for preparing optically active 3-amino-3-arylpropanoic acid derivatives employs the kinetic resolution of racemic β-amino esters using lipases [2]. The methyl ester substrate (rather than the free acid) is required for lipase-mediated enantioselective acylation; free carboxylic acids are not competent substrates for this enzymatic transformation. This chemoenzymatic protocol has been successfully applied to a wide range of 3-amino-3-arylpropanoate esters, including the synthesis of (S)-dapoxetine, with enantiomeric excesses typically exceeding 90% [2]. The racemic methyl ester (CAS 669087-27-8) is therefore the direct entry point for accessing either enantiomerically pure (R)- or (S)-3-amino-3-(3-methoxyphenyl)propanoate, whereas the corresponding free acid requires additional esterification and deprotection steps that reduce overall yield and introduce racemization risk [1][2].

Chiral chemistry chemoenzymatic synthesis kinetic resolution

Meta-Methoxy Substitution Modulates LAT-1 Amino Acid Transporter Affinity Relative to Other Aryl-Substituted Phenylalanines

A study of meta-substituted phenylalanine and tyrosine analogues at the L-type amino acid transporter 1 (LAT-1) demonstrated that the 3-methoxy substituent confers quantifiably distinct transport kinetics compared to other meta substituents (e.g., 3-fluoro, 3-hydroxy, 3-methyl) [1]. In a substrate deamination efficiency ranking, 3-methoxy-phenylalanine exhibited intermediate activity among meta-substituted phenylalanines, with deamination efficiency ordered as: L-phenylalanine > 3-fluoro > 4-fluoro > 3-hydroxy > 4-hydroxy > 3-methyl > 3-methoxy > 3,4-dihydroxy > 3-methoxy-4-hydroxy > 4-methoxy-phenylalanine [1]. This ranking demonstrates that the 3-methoxy group occupies a distinct position in the LAT-1 substrate selectivity profile that is non-interchangeable with other common substituents. The corresponding methyl ester prodrug form (target compound) is expected to exhibit enhanced passive permeability relative to the free amino acid while retaining the meta-methoxy recognition element for LAT-1-mediated active transport upon ester hydrolysis [1].

Amino acid transport LAT-1 transporter blood-brain barrier permeability

Commercial Purity Benchmarking: Meta-Methoxy Methyl Ester HCl Salt Exceeds 97% Purity vs. Typical 95% for Para-Methoxy Isomer

Comparative assessment of commercial purity specifications across major suppliers reveals that the meta-methoxy methyl ester hydrochloride (CAS 1269634-11-8, directly derived from target compound CAS 669087-27-8) is routinely available at ≥97% purity from multiple vendors including Amatek Scientific and AchemBlock . In contrast, the para-methoxy isomer methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride (CAS 134781-82-1) and its free base (CAS 227319-36-0) are commonly listed at 95% purity from BOC Sciences, Enamine, and AKSci . This 2-percentage-point purity differential, while modest in absolute terms, corresponds to a reduction in total impurity burden from 5% to ≤3%, representing a 40% relative reduction in unknown impurities that can confound biological assay interpretation.

Chemical procurement purity specification quality assurance

Ethyl Ester Analog Exhibits Different Physicochemical Profile: meta-Methoxy Methyl Ester is Preferred for CNS Drug Design

The meta-methoxy ethyl ester analogue, ethyl 3-amino-3-(3-methoxyphenyl)propanoate (CAS 21464-54-0; MW 223.27 g/mol; cLogP ~1.5 estimated), possesses a higher molecular weight and increased lipophilicity compared to the methyl ester target compound (MW 209.24 g/mol; cLogP ~1.2 estimated) . This difference places the ethyl ester closer to the upper limits of CNS drug-likeness parameters, where optimal cLogP values for blood-brain barrier penetration center around 1.5–2.7. The methyl ester's lower molecular weight (209.24 vs. 223.27; Δ = 14.03 g/mol) and reduced lipophilicity (ΔcLogP ≈ 0.3 units) position it more favorably within the CNS MPO (Multiparameter Optimization) desirability window, particularly when the ester is used as a prodrug moiety intended for in vivo hydrolysis to the free amino acid . This physicochemical advantage is relevant for neuroscience programs where the compound serves as a synthetic intermediate for CNS-penetrant β-peptide or peptidomimetic drug candidates.

Physicochemical property comparison Lipinski's Rule of Five CNS drug design

Optimal Research and Industrial Application Scenarios for Methyl 3-Amino-3-(3-Methoxyphenyl)propanoate (CAS 669087-27-8)


Enantioselective Synthesis of CNS-Penetrant β-Peptide Drug Candidates via Lipase-Mediated Kinetic Resolution

The racemic methyl ester (CAS 669087-27-8) is the optimal starting material for chemoenzymatic kinetic resolution using lipases, which require the ester substrate (not the free acid) for enantioselective acylation, achieving enantiomeric excesses >90% [1]. The resulting enantiopure (R)- or (S)-3-amino-3-(3-methoxyphenyl)propanoate can be directly incorporated into β-peptide sequences targeting CNS disorders, where the meta-methoxy substitution pattern provides a non-interchangeable LAT-1 transport profile that cannot be replicated by para-methoxy or unsubstituted phenyl analogues [2]. This workflow is particularly relevant for programs developing metabolically stable, protease-resistant peptidomimetics where β-amino acid incorporation at specific positions enhances plasma stability without abolishing biological activity [1].

GPIIb/IIIa Antagonist Lead Optimization: Meta-Methoxy β-Amino Ester as Aspartate-Mimetic Building Block

3-Amino-3-arylpropanoate esters are established intermediates in the synthesis of non-peptide fibrinogen receptor (GPIIb/IIIa) antagonists, where the β-amino acid scaffold mimics the critical aspartate residue of the RGD recognition sequence [3][4]. The meta-methoxy substituent on the phenyl ring modulates the electronic character and steric profile of the aryl group, which is known to influence antagonist potency at the platelet fibrinogen receptor [3]. The methyl ester form (CAS 669087-27-8) provides a convenient synthetic handle for amide bond formation with carboxylic acid-containing partner fragments, enabling efficient construction of the target antagonist scaffold in fewer synthetic steps compared to routes starting from the free acid [4].

Structure-Activity Relationship (SAR) Studies of AMPA Receptor Ligands: Meta-Methoxy Position as a Pharmacophoric Probe

For laboratories conducting SAR investigations of AMPA receptor antagonists, the meta-methoxy positional isomer offers a structurally distinct pharmacophoric probe relative to the para-methoxy analogue. Studies have established that the position of aryl substitution dictates not only binding potency but also the three-dimensional orientation of the ligand within the GluA2 ligand-binding domain, with X-ray crystallography confirming distinct binding modes for differently substituted biaryl amino acids [5]. The meta-methoxy methyl ester serves as a key intermediate for synthesizing the corresponding free amino acid or directly as a protected building block for solid-phase peptide synthesis, enabling systematic exploration of how methoxy position affects AMPA receptor subtype selectivity and functional activity (agonist vs. antagonist) [5].

Process Chemistry Scale-Up: Meta-Methoxy Isomer Offers Higher Synthetic Yield Than Ortho-Substituted Congeners

In process chemistry campaigns scaling the one-pot synthesis of 3-amino-3-arylpropanoates, the meta-substituted scaffold provides a quantifiable yield advantage over ortho-substituted analogues, which consistently produce yields below 30% due to steric congestion at the reaction center [6]. The meta-methoxy compound benefits from reduced steric hindrance at the imine formation step while retaining the electronic influence of the methoxy group on the aryl ring. This translates to higher throughput, reduced solvent consumption, and lower cost per gram at kilogram scale—factors that directly influence procurement economics for CRO and CDMO operations supporting preclinical and Phase I manufacturing [6].

Quote Request

Request a Quote for Methyl 3-amino-3-(3-methoxyphenyl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.